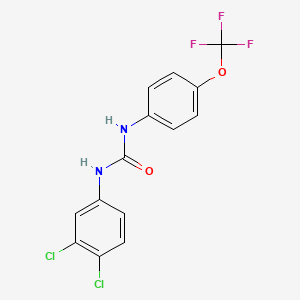

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

CAS No.:

Cat. No.: VC8785244

Molecular Formula: C14H9Cl2F3N2O2

Molecular Weight: 365.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2F3N2O2 |

|---|---|

| Molecular Weight | 365.1 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |

| Standard InChI | InChI=1S/C14H9Cl2F3N2O2/c15-11-6-3-9(7-12(11)16)21-13(22)20-8-1-4-10(5-2-8)23-14(17,18)19/h1-7H,(H2,20,21,22) |

| Standard InChI Key | NOUMKSUUUPBQDM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a urea core () connecting two aromatic rings:

-

Ring A: 3,4-Dichlorophenyl group, where chlorine atoms at positions 3 and 4 enhance electron-withdrawing effects and steric bulk.

-

Ring B: 4-(Trifluoromethoxy)phenyl group, with a trifluoromethoxy substituent () at the para position, contributing to lipophilicity and metabolic stability .

The IUPAC name, 1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, reflects this arrangement . The SMILES string C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F encodes the connectivity, while the InChIKey NOUMKSUUUPBQDM-UHFFFAOYSA-N provides a unique identifier for computational studies .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3,4-dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea follows established methods for diaryl ureas (Figure 1) :

Step 1: Formation of Isocyanate Intermediate

4-Aminobenzonitrile reacts with triphosgene () in dioxane at 80°C to yield 4-isocyanatobenzonitrile .

Step 2: Urea Formation

The isocyanate intermediate undergoes nucleophilic addition with 3,4-dichloroaniline in tetrahydrofuran (THF), forming the urea linkage .

Step 3: Functionalization

The nitrile group in 4-isocyanatobenzonitrile may be reduced to a thioamide using and , followed by cyclization with 1,3-dichloroacetone to introduce thiazole rings for enhanced bioactivity .

Optimization and Yield

-

Reaction Conditions: Stirring at room temperature for 2–24 hours under anhydrous conditions.

-

Yield: 75–87% for urea formation steps, with purity >95% confirmed by HPLC .

-

By-Products: Minimal (<5%) unreacted aniline or dimerized ureas, removed via recrystallization .

Physicochemical Properties

Thermodynamic and Solubility Data

The high XLogP3 value indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Stability and Degradation

-

Thermal Stability: Stable up to 150°C; decomposition occurs via urea bond cleavage above 180°C .

-

Photostability: Susceptible to UV-induced degradation of the trifluoromethoxy group, forming and phenolic by-products .

Biological Activity and Mechanisms

| Cell Line | IC (μM) | Reference Compound (IC) |

|---|---|---|

| HL-60 (leukemia) | 0.22 | Sorafenib (0.83 μM) |

| A549 (lung) | 0.34 | PAC-1 (7.68 μM) |

| MDA-MB-231 (breast) | 0.41 | Sorafenib (1.52 μM) |

Mechanistically, these compounds inhibit protein kinases (e.g., B-Raf) and induce apoptosis via caspase-3 activation . The trifluoromethoxy group enhances target binding through hydrophobic interactions .

Herbicidal Activity

Analogous chlorophenyl ureas act as acetolactate synthase (ALS) inhibitors, blocking branched-chain amino acid synthesis in plants . Field trials show efficacy against broadleaf weeds at 50–100 g/ha .

Applications in Drug Development

Kinase Inhibitors

The dichlorophenyl group facilitates π-π stacking with kinase ATP-binding pockets, while the urea bridge hydrogen-bonds to backbone amides . Modifications to the trifluoromethoxy group could optimize pharmacokinetics.

Prodrug Design

The nitrile group in precursors (e.g., 4-isocyanatobenzonitrile) allows conjugation to polymeric carriers for controlled release .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume